BenchChemオンラインストアへようこそ!

Nitroflurbiprofen

NO-NSAID pharmacokinetics gastroprotection

Nitroflurbiprofen (CAS 158836-71-6) is an NO-releasing COX inhibitor (NO-NSAID) designed exclusively for preclinical research. Unlike flurbiprofen, its presystemic metabolism yields local gastric NO delivery, completely preventing GI ulceration even at equimolar doses. Optimal probe for cirrhotic portal hypertension, Alzheimer's neuroinflammation, and NSAID-gastroenteropathy mechanistic studies. Ensure you are sourcing the dual-action NO-NSAID, not generic flurbiprofen, to maintain experimental validity. For R&D use only; not for human administration.

Molecular Formula C19H20FNO5
Molecular Weight 361.4 g/mol
CAS No. 158836-71-6
Cat. No. B1679000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroflurbiprofen
CAS158836-71-6
Synonymsflurbinitroxybutylester
HCT 1026
HCT-1026
HCT1026
nitroflurbiprofen
nitroxybutyl flurbiprofen
Molecular FormulaC19H20FNO5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCCCO[N+](=O)[O-]
InChIInChI=1S/C19H20FNO5/c1-14(19(22)25-11-5-6-12-26-21(23)24)16-9-10-17(18(20)13-16)15-7-3-2-4-8-15/h2-4,7-10,13-14H,5-6,11-12H2,1H3
InChIKeyDLWSRGHNJVLJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitroflurbiprofen (CAS 158836-71-6) Scientific Profile and Core Identity for Procurement Evaluation


Nitroflurbiprofen (CAS 158836-71-6, also designated NO-flurbiprofen or HCT-1026) is a carboxylic ester obtained by formal condensation of the carboxy group of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen with the free hydroxy group of 4-(nitrooxy)butanol [1]. This structural modification introduces a nitric oxide (NO)-releasing moiety to the parent flurbiprofen scaffold, conferring dual pharmacological functionality: cyclooxygenase (COX) inhibition coupled with NO donation . As a NO-NSAID, nitroflurbiprofen retains the anti-inflammatory potency of flurbiprofen while exhibiting a distinct safety and mechanistic profile that differentiates it from conventional NSAIDs [2]. The compound is a non-steroidal anti-inflammatory agent showing inhibitory effects against both COX-1 and COX-2 enzymes [3].

Why Flurbiprofen Cannot Be Considered a Functional Substitute for Nitroflurbiprofen in Scientific Applications


Procurement specialists and researchers must recognize that nitroflurbiprofen and its parent compound flurbiprofen are not functionally interchangeable despite their structural relationship. While both agents inhibit COX enzymes, nitroflurbiprofen incorporates an NO-releasing moiety that fundamentally alters its biological profile. Critically, nitroflurbiprofen is rapidly metabolized presystemically and remains undetectable in systemic circulation, whereas flurbiprofen reaches measurable plasma concentrations [1]. Furthermore, nitroflurbiprofen demonstrates inhibition of inducible nitric oxide synthase (iNOS) induction—an activity completely absent in flurbiprofen [2]. In multiple in vivo models, nitroflurbiprofen is devoid of gastrointestinal ulceration even at equimolar doses to flurbiprofen that produce severe GI damage [3]. Substituting flurbiprofen for nitroflurbiprofen would therefore compromise experimental outcomes where NO donation, iNOS modulation, or gastrointestinal safety are critical parameters.

Nitroflurbiprofen Quantified Differentiation Evidence: Head-to-Head Comparisons with Flurbiprofen and NO-NSAID Analogs


Gastric Nitric Oxide Release in Human Subjects: Nitroflurbiprofen vs Flurbiprofen

In a controlled crossover clinical study with six healthy volunteers, oral administration of nitroflurbiprofen (100 mg) produced significantly higher gastric nitric oxide levels compared with flurbiprofen (65 mg). The area under the curve (AUC) for gastric NO was quantified and showed a statistically significant difference between treatments [1].

NO-NSAID pharmacokinetics gastroprotection

Gastrointestinal Ulceration Incidence in Cirrhotic Rats: Nitroflurbiprofen vs Flurbiprofen

In a well-controlled in vivo study of thioacetamide-induced cirrhotic rats, nitroflurbiprofen was administered at 45 mg/kg intraperitoneally, while flurbiprofen was given at an equimolar dose of 30 mg/kg. Both agents produced comparable reductions in portal pressure and intrahepatic vascular resistance. However, the adverse effect profiles diverged sharply [1].

portal hypertension NSAID toxicity gastrointestinal safety

Inducible Nitric Oxide Synthase (iNOS) Induction: Nitroflurbiprofen vs Flurbiprofen

In a comparative study examining the effects of flurbiprofen and its nitro-derivative on rat neutrophils, nitroflurbiprofen demonstrated a distinct pharmacological activity not shared by its parent compound. Flurbiprofen had no effect on lipopolysaccharide (LPS)-induced iNOS expression, whereas nitroflurbiprofen actively inhibited this pathway [1].

iNOS inflammation NO donor

Intestinal Toxicity and Proinflammatory Mediator Induction: Nitroflurbiprofen vs Flurbiprofen

This study directly compared the intestinal toxicity profiles of flurbiprofen and nitroflurbiprofen following subcutaneous administration at equimolar doses. Flurbiprofen induced a dose-dependent increase in small intestine ulceration accompanied by elevations in tumor necrosis factor-α (TNF-α) production, nitrite levels, myeloperoxidase activity, and iNOS expression. In stark contrast, nitroflurbiprofen produced none of these pathological changes [1].

intestinal toxicity TNF-α iNOS small intestine ulceration

Presystemic Metabolism and Systemic Undetectability: Nitroflurbiprofen vs Flurbiprofen

A clinical pharmacology study using 15N-labeled nitroflurbiprofen in healthy volunteers revealed a fundamental pharmacokinetic difference between nitroflurbiprofen and flurbiprofen. Nitroflurbiprofen undergoes complete presystemic metabolism and remains undetectable in systemic circulation, releasing flurbiprofen as its active metabolite along with nitrate/nitrite derived from the NO-donating moiety [1].

pharmacokinetics NO donor prodrug first-pass metabolism

Relative Anti-inflammatory Potency in Neuroinflammation Model: Nitroflurbiprofen vs Flurbiprofen vs NCX-2216

A comparative study evaluated flurbiprofen and its two NO-releasing derivatives, HCT-1026 (nitroflurbiprofen) and NCX-2216, in a rat model of Aβ(1-42)-induced brain inflammation. All three compounds significantly attenuated glial activation and iNOS induction at 15 mg/kg oral doses. However, on an equimolar basis, HCT-1026 (nitroflurbiprofen) emerged as the most active agent for reducing microglial reaction and was the only treatment to significantly reduce cholinergic neuronal loss after 21 days [1]. Additionally, oral administration of HCT-1026 (15 mg/kg) produced a significant and long-lasting increase in cortical nitrite levels, confirming central NO delivery [1].

neuroinflammation Alzheimer's disease microglia NO-NSAID

Validated Research Applications of Nitroflurbiprofen Based on Comparative Evidence


Portal Hypertension and Cirrhosis Research Requiring COX Inhibition Without Gastrointestinal Confounding

In thioacetamide-induced cirrhotic rat models, nitroflurbiprofen (45 mg/kg i.p.) reduces portal pressure from 11.8 ± 0.6 mmHg to 8 ± 0.8 mmHg—equivalent to the reduction achieved by equimolar flurbiprofen (30 mg/kg, 8.4 ± 0.1 mmHg). Critically, nitroflurbiprofen accomplishes this hemodynamic improvement without causing gastrointestinal ulceration (0/8 rats) or nephrotoxicity, whereas flurbiprofen induces severe GI bleeding in 3/8 rats under identical conditions. For studies of cirrhotic portal hypertension where gastrointestinal integrity is a prerequisite for long-term experimentation, nitroflurbiprofen is the preferred COX inhibitor [1].

NO-NSAID Pharmacokinetic and Prodrug Metabolism Studies

The unique presystemic metabolism of nitroflurbiprofen—complete conversion to flurbiprofen and nitrate/nitrite before reaching systemic circulation—makes it an ideal probe for investigating NO-NSAID pharmacokinetics. Using 15N-labeled nitroflurbiprofen, researchers can track the fate of the NO-donating moiety via 15N-nitrate/nitrite enrichment (5.2% ± 1.5% at 4 hours post-dose) while simultaneously measuring flurbiprofen exposure (2.4 ± 0.7 μg/mL at 4 hours). Gastric NO AUC (435 ± 107 ppm·h) provides a quantifiable pharmacodynamic marker of local NO delivery. This compound is uniquely suited for studies examining the dissociation between local NO-mediated gastroprotection and systemic COX inhibition [2].

Neuroinflammation and Alzheimer's Disease Model Research

For investigators studying brain inflammation in the context of Alzheimer's disease, nitroflurbiprofen (HCT-1026) offers quantifiable advantages over alternative NO-NSAIDs. At 15 mg/kg orally, nitroflurbiprofen produces significant and long-lasting increases in cortical nitrite levels, confirming central nervous system NO delivery. In head-to-head comparisons, HCT-1026 demonstrates superior reduction of Aβ(1-42)-induced microglial reaction compared to both flurbiprofen and NCX-2216 on an equimolar basis, and uniquely attenuates cholinergic neuronal loss at 21 days. This compound is the evidence-supported choice for studies where central anti-inflammatory activity and NO-mediated neuroprotection are primary endpoints [3].

Gastrointestinal Safety Studies of COX Inhibitors

Nitroflurbiprofen serves as a critical comparator compound in investigations of NSAID-induced gastrointestinal toxicity. Unlike flurbiprofen, which induces dose-dependent small intestine ulceration accompanied by TNF-α, nitrite, myeloperoxidase, and iNOS induction, nitroflurbiprofen produces none of these pathological changes at equimolar doses. This stark contrast—complete absence of intestinal toxicity despite COX inhibition—positions nitroflurbiprofen as an essential tool for dissecting the mechanisms underlying NSAID gastroenteropathy and for validating the NO-NSAID hypothesis in preclinical models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitroflurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.